molecular formula C14H18ClF3N2O2 B2502544 1-(4-Chlorobenzyl)piperidin-4-amine CAS No. 78471-44-0

1-(4-Chlorobenzyl)piperidin-4-amine

Cat. No.: B2502544
CAS No.: 78471-44-0
M. Wt: 338.75 g/mol
InChI Key: OALRRWRZHRJPER-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions result in the formation of various substituted piperidines.

Scientific Research Applications

1-(4-Chlorobenzyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-amine
  • 1-(4-Bromobenzyl)piperidin-4-amine
  • 1-(3,4-Dichlorobenzyl)piperidin-4-amine

Uniqueness

1-(4-Chlorobenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications .

Properties

CAS No.

78471-44-0

Molecular Formula

C14H18ClF3N2O2

Molecular Weight

338.75 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H17ClN2.C2HF3O2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;3-2(4,5)1(6)7/h1-4,12H,5-9,14H2;(H,6,7)

InChI Key

OALRRWRZHRJPER-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 1-(4-chlorobenzyl)-4-piperidone oxime (1.87 mmol) to a solution of lithium aluminum hydride (2.5 mL of a 1 M solution in tetrahydrofuran) and place under a nitrogen atmosphere. Heat at reflux for 2 hours, cool and pour into dilute aqueous sodium hydroxide. Extract with a mixture of ethyl ether/ethyl acetate (2×), wash with aqueous sodium chloride and dry (MgSO4). Evaporate the solvent in vacuo to give the title compound.
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